molecular formula C16H16O4 B14747463 6,4'-Dihydroxy-7-methoxyflavan

6,4'-Dihydroxy-7-methoxyflavan

Cat. No.: B14747463
M. Wt: 272.29 g/mol
InChI Key: RHHDYYWXCOHKMQ-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,4’-Dihydroxy-7-methoxyflavan typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under acidic conditions to form the flavan structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures .

Industrial Production Methods

Industrial production of 6,4’-Dihydroxy-7-methoxyflavan can be achieved through the extraction from natural sources such as Dalbergia odorifera. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material . The extracted compound is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

6,4’-Dihydroxy-7-methoxyflavan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,4’-Dihydroxy-7-methoxyflavan has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,4’-Dihydroxy-7-methoxyflavan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6,4’-Dihydroxy-7-methoxyflavan can be compared with other similar flavonoid compounds:

These comparisons highlight the unique structural features of 6,4’-Dihydroxy-7-methoxyflavan, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C16H16O4/c1-19-16-9-15-11(8-13(16)18)4-7-14(20-15)10-2-5-12(17)6-3-10/h2-3,5-6,8-9,14,17-18H,4,7H2,1H3/t14-/m0/s1

InChI Key

RHHDYYWXCOHKMQ-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C=C2CC[C@H](OC2=C1)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=C(C=C2CCC(OC2=C1)C3=CC=C(C=C3)O)O

Origin of Product

United States

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